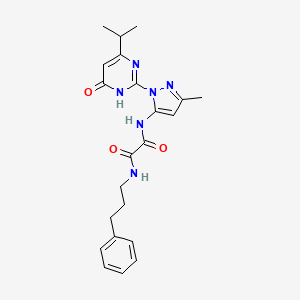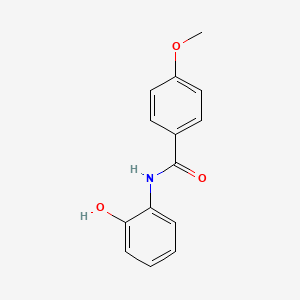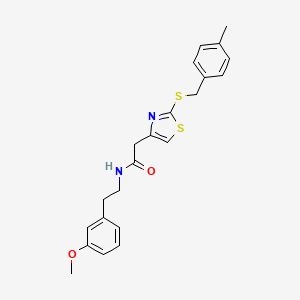
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. A-804598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and neuroinflammatory conditions.
科学的研究の応用
Antimicrobial Applications
Synthesis and Antimicrobial Study : A study focused on the synthesis and antimicrobial activity of novel benzenesulfonamide derivatives. The compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, showing their potential in antimicrobial applications (Vanparia et al., 2010).
Antimicrobial and DNA Interaction : Another research synthesized N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide derivatives and their metal complexes. These compounds showed enhanced antimicrobial activity upon metal complexation and demonstrated strong binding to CT-DNA, suggesting potential use in antimicrobial therapies and DNA-targeted applications (Kharwar & Dixit, 2021).
Inhibition of Protein Kinases
Protein Kinase Inhibition : Isoquinolinesulfonamides were identified as potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. This suggests their potential application in regulating kinase activity for therapeutic purposes (Hidaka et al., 1984).
Selective Protein Kinase II Inhibition : The isoquinolinesulfonamide derivative KN-93 was found to be a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II, suggesting its use in exploring the regulatory role of this kinase in various biological processes (Sumi et al., 1991).
Enzyme Inhibition and Interaction
Cholinesterase Inhibitors : Benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This indicates their potential application in treating diseases like Alzheimer's where cholinesterase activity is a concern (Soyer et al., 2016).
Carbonic Anhydrase Interaction : Structural studies on the interaction between carbonic anhydrase and tetrahydroisoquinolinesulfonamides provided insights for the design of selective inhibitors for therapeutically relevant isozymes. This is crucial for developing targeted therapies in cancer and neuronal disorders (Mader et al., 2011).
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-3-5-18(10-13)24(22,23)19-17-7-6-15-8-9-20(14(2)21)12-16(15)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZLNRKUFWFDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
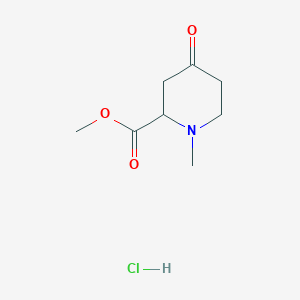
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)


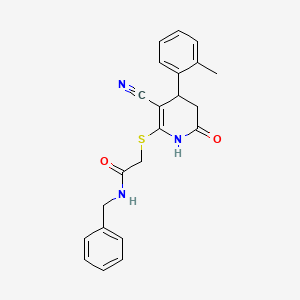
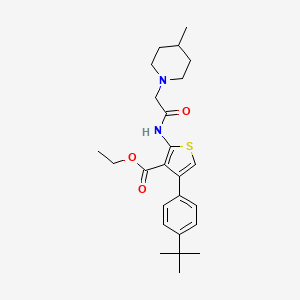

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)
